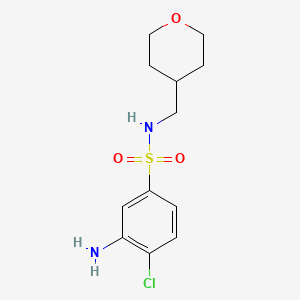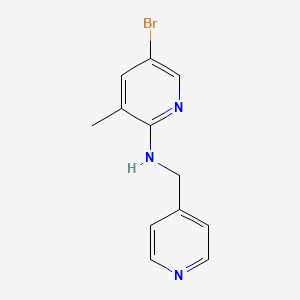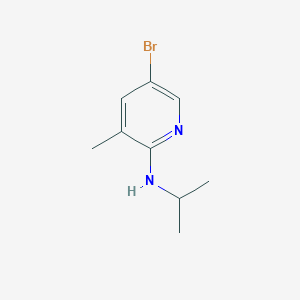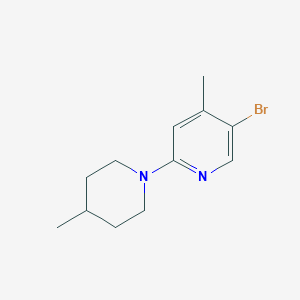
5-Bromo-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine
Vue d'ensemble
Description
5-Bromo-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine (BMMP) is an organobromine compound that has been used in a variety of scientific applications, ranging from organic synthesis to biochemistry and physiology. BMMP is a relatively simple organic compound, consisting of a pyridine ring with two methyl groups and a bromo substituent. Due to its unique structure, BMMP has a variety of properties that make it an attractive compound for scientific research.
Applications De Recherche Scientifique
Synthesis and Biological Activities
- A study by Ahmad et al. (2017) in "Molecules" explored the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including variations of 5-Bromo-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine. The study also used Density Functional Theory (DFT) to investigate these derivatives' potential as chiral dopants for liquid crystals and their biological activities, such as anti-thrombolytic and biofilm inhibition activities. (Ahmad et al., 2017).
Spectroscopic and Optical Studies
- The spectroscopic characterization of similar compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, was performed by Vural and Kara (2017) in "Optik." They applied techniques like FT-IR and NMR spectroscopies, and conducted DFT studies to explore the non-linear optical properties and interactions with DNA. This research demonstrates the importance of understanding the molecular structure and properties of pyridine derivatives. (Vural & Kara, 2017).
Electrochemical and Quantum Approaches
- Research by El-Lateef et al. (2015) in the "Journal of Electroanalytical Chemistry" investigated Schiff bases compounds, including those related to 5-Bromo-4-methyl-2-(4-methyl-1-piperidinyl)-pyridine. Their study focused on the electrochemical inhibition activity of these compounds on carbon steel corrosion, highlighting their potential applications in industrial and engineering contexts. (El-Lateef et al., 2015).
Photocycloaddition Research
- Albrecht et al. (2008) conducted research on dihydropyrrol-2-ones and dihydropyridin-2-ones, derivatives related to the chemical . Their work in "The Journal of Organic Chemistry" focused on the intramolecular photocycloaddition of these compounds, which could have implications in synthetic chemistry and photoreactive materials. (Albrecht et al., 2008).
Propriétés
IUPAC Name |
5-bromo-4-methyl-2-(4-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-9-3-5-15(6-4-9)12-7-10(2)11(13)8-14-12/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETUJWVCSWNDAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=C(C(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



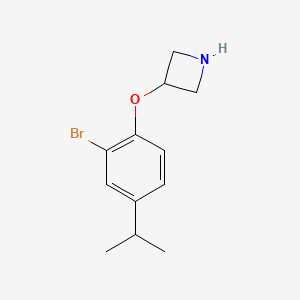

![4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525230.png)
![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)


![5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525235.png)
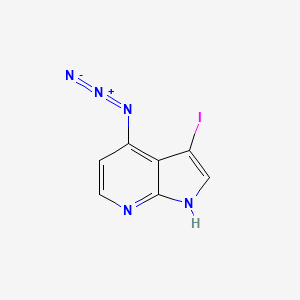
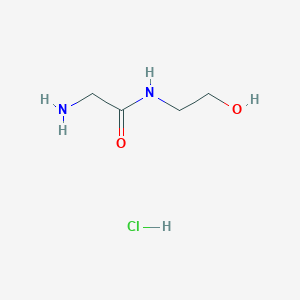
![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)
![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)
